Mónica Quintero,
Sebastián Velásquez,
Julián Zapata,
Carlos López,
Luis Cisneros-Zevallos
PMID: 34200707
DOI:
10.3390/molecules26123545
Abstract
Concentrated liquid coffees (CLCs) refer to stored extracts stable at environmental temperature, used as ingredients in the retail market. Their low chemical stability affects the sensory profile. This study was performed in two CLCs, one without additives (BIB) and another with a mix of sodium benzoate and potassium sorbate additives (SD), stored at 25 °C for one year. Quantitative-Descriptive (QDA) and discriminant analyses permitted identifying the critical sensory attributes and their evolution over time. The concentrate without additives presented an acceptance limit of 196 days (evaluated at a 50% acceptance ratio), while the additives increased the shelf life up to 226 days (38.9% improvement). The rejection was related to a decreased aroma, increased acidity, and reduced bitterness. A bootstrapped feature selection version of Partial Least Square analysis further demonstrated that reactions of 5-caffeoylquinic acid (5CQA) and 3,5-dicaffeoylquinic acid (3,5diCQA) could cause changes in the aroma at the first degradation stage. In the following stages, changes in fructose and stearic acid contents, a key indicator of acceptance for both extracts possibly related to non-enzymatic reactions involving fructose and other compounds, might affect the bitterness and acidity. These results provided valuable information to understand flavor degradation in CLCs.
Rafael Leonardo Cruz Gomes da Silva,
Shiv K Sharma,
Suraj Paudyal,
Keenan J Mintz,
Roger M Leblanc,
Luciano Caseli
PMID: 34125555
DOI:
10.1021/acs.langmuir.1c00934
Abstract
This work investigates the physicochemical properties of mixed stearic acid (HSt)/phenylalanine dehydrogenase enzyme (PheDH) Langmuir films and their immobilization onto solid supports as Langmuir-Blodgett (LB) films. PheDH from the aqueous subphase enters the surfactant matrix up to an exclusion surface pressure of 25.3 mN/m, leading to the formation of stable and highly condensed mixed Langmuir monolayers. Hydrophobic interactions between the enzyme and HSt nonpolar groups tuned the secondary structure of PheDH, evidenced by the presence of β-sheet structures as demonstrated by infrared and circular dichroism spectra. The floating monolayers were successfully transferred to solid quartz supports, yielding Y-type LB films, and then characterized employing fluorescence, circular dichroism, and microscopic techniques, which indicated that PheDH was co-immobilized with HSt proportionally to the number of transferred layers. The enzyme fluidized the HSt monolayers, reducing their maximum dipoles when condensed to their maximum, and disorganized the alkyl chains of the fatty acid, as detected with infrared spectroscopy. The stability of the mixed floating monolayers enabled their transfer to solid supports as LB films, which is important for producing optical and electrochemical sensors for phenylalanine whose molecular architecture can be controlled with precision.
Clarity R Mapengo,
Suprakas S Ray,
M Naushad Emmambux
PMID: 33753195
DOI:
10.1016/j.ijbiomac.2021.03.100
Abstract
This study investigated the effects of using infrared heat-moisture treatment (IRHMT) on the properties of maize starch paste complexed with stearic acid (SA). Scanning electron micrographs showed that starch granules ghosts from IR HMT starch with SA did not show significant granular disintegration in comparison to conventionally HMT starch paste. The resistant starch (RS) content increased with SA-IR HMT, while extended pasting increased slowly digestible starch (SDS) content in IR HMT starch alone. The V polymorphs observed in XRD and DSC, and increased crystallinity from FTIR supported the changes in the properties of IRHMT starches. To a greater extent, the SA-IRHMT exerted more changes on starch micro- and molecular structural properties, and digestibility properties compared to conventional heat-moisture treatment (CHMT).
Ping Sun,
Bing Xia,
Zhi-Jing Ni,
Yue Wang,
Elnur Elam,
Kiran Thakur,
Yi-Long Ma,
Zhao-Jun Wei
PMID: 33984566
DOI:
10.1016/j.foodchem.2021.130017
Abstract
With an aim to prepare the functional chocolate, corn oil was used as the base oil and β-sitosterol was combined with oryzanol/stearic acid/lecithin to prepare respective oleogels (GO, SO, and LO). Oleogels (12%) were prepared by adding compound oleogelators at different ratios [GO-2:3, SO-1:4, and LO-4:1 (w/w)] in corn oil. The microstructure, interaction, thermodynamic, crystalline, and rheological behavior of formulated oleogels were studied by microscopic observation, Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), X-ray diffraction (XRD), and rotational rheometer, respectively. The results showed that GO had the strongest gel forming ability and the densest gel crystallization network. Moreover, chocolate prepared with GO (cocoa butter and oleogels-1:1) had the similar texture, crystal structure, rheological, and sensory properties to that of dark chocolate. This study provides the possibility for the wider application of oleogel prepared with lower saturated and trans-fatty acids in the chocolate industry.
Francesca Sbardella,
Iván Rivilla,
Irene Bavasso,
Pietro Russo,
Libera Vitiello,
Jacopo Tirillò,
Fabrizio Sarasini
PMID: 33636263
DOI:
10.1016/j.ijbiomac.2021.02.171
Abstract
Different surface treatments including mercerization, stearic acid and growth of zinc oxide nanorods as well as their combinations were exploited to address their effects on the properties of green composites based on polylactic acid (PLA) and flax fabrics. The resulting fabrics were morphologically (SEM), crystallographically (XRD) and thermally (TGA) characterized, showing no significant changes with respect to the untreated samples. In contrast, tensile and flexural properties of composites produced by compression moulding were significantly influenced. A combination of mercerization and environmentally friendly stearic acid treatment turned the character of the flax fabric from hydrophilic to hydrophobic, and led to improved bending and tensile strengths by 20% and 12%, respectively, compared to untreated composites. The presence of ZnO nanorods promoted an increase in flexural and tensile stiffness by 58% and 31%, respectively, but at the expense of strength, with reductions ascribed to the degradation of polylactic acid under high-temperature conditions favoured by ZnO, as confirmed by a reduction in the initial thermal degradation temperature up to 26%. These latter composites can be suggested in those applications where a suitable combination of flexural properties and a shorter persistence in the environment is desired.
Nailla Jiwa,
Yildiz Ozalp,
Gizem Yegen,
Buket Aksu
PMID: 33977355
DOI:
10.1208/s12249-021-02004-y
Abstract
As commonly known, the product development stage is quite complex, requires intensive knowledge, and is time-consuming. The selection of the excipients with the proper functionality and their corresponding levels is critical to drug product performance. The objective of this study was to apply quality by design (QbD) principles for formulation development and to define the desired product quality profile (QTPP) and critical quality attributes (CQA) of a product. QbD is a risk- and science-based holistic approach for upgraded pharmaceutical development. In this study, Ibuprofen DC 85W was used as a model drug, Cellactose® 80 along with MicroceLac® 100 as a filler, and magnesium stearate, stearic acid, and sodium stearyl fumarate as lubricants. By applying different formulation parameters to the filler and lubricants, the QbD approach furthers the understanding of the effect of critical formulation and process parameters on CQAs and the contribution to the overall quality of the drug product. An experimental design study was conducted to determine the changes of the obtained outputs of the formulations, which were evaluated using the Modde Pro 12.1 statistical computer program that enables optimization by modeling complex relationships. The results of the optimum formulation revealed that MicroceLac® 100 was the superior filler, while magnesium stearate at 1% was the optimum lubricant. A design space that indicates the safety operation limits for the process and formulation variables was also created. This study enriches the understanding of the effect of excipients in formulation and assists in enhancing formulation design using experimental design and mathematical modeling methods in the frame of the QbD approach.
Merel A van Rooijen,
Jogchum Plat,
Peter L Zock,
Wendy A M Blom,
Ronald P Mensink
PMID: 33733339
DOI:
10.1007/s00394-021-02530-2
Abstract
Palmitic and stearic acids have different effects on fasting serum lipoproteins. However, the effects on postprandial lipemia and glycemia are less clear. Also, the effects of a second meal may differ from those of the first meal. Therefore, we studied the effects of two consecutive mixed meals high in palmitic acid- or stearic acid-rich fat blends on postprandial lipemia and glycemia.
In a randomized, crossover study, 32 participants followed 4-week diets rich in palmitic or stearic acids, At the end of each dietary period, participants consumed two consecutive meals each containing ± 50 g of the corresponding fat blend.
Postprandial concentrations of triacylglycerol (diet-effect: - 0.18 mmol/L; p = 0.001) and apolipoprotein B48 (diet-effect: - 0.68 mg/L; p = 0.002) were lower after stearic-acid than after palmitic-acid intake. Consequently, total (iAUC
) and first meal (iAUC
) responses were lower after stearic-acid intake (p ≤ 0.01). Second meal responses (iAUC
) were not different. Postprandial changes between the diets in non-esterified fatty acids (NEFA) and C-peptide differed significantly over time (p < 0.001 and p = 0.020 for diet*time effects, respectively), while those for glucose and insulin did not. The dAUC
, dAUC
, and dAUC
for NEFA were larger after stearic-acid intake (p ≤ 0.05). No differences were observed in the iAUCs of C-peptide, glucose, and insulin. However, second meal responses for glucose and insulin (iAUC
tended to be lower after stearic-acid intake (p < 0.10).
Consumption of the stearic acid-rich meals lowered postprandial lipemia as compared with palmitic acid. After the second stearic acid-rich meal, concentrations of C-peptide peaked earlier and those of NEFA decreased more. Clinical trial registry This trial was registered at clinicaltrials.gov as
on July 18, 2016.
Abdullah M Alotaibi,
Premrudee Promdet,
Gi Byoung Hwang,
Jianwei Li,
Sean P Nair,
Sanjayan Sathasivam,
Andreas Kafizas,
Claire J Carmalt,
Ivan P Parkin
PMID: 33595295
DOI:
10.1021/acsami.1c00304
Abstract
We explore a series of Zn and N codoped TiO
thin films grown using chemical vapor deposition. Films were prepared with various concentrations of Zn (0.4-2.9 at. % Zn vs Ti), and their impact on superoxide formation, photocatalytic activity, and bactericidal properties were determined. Superoxide (O
) formation was assessed using a 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2
-tetrazolium sodium salt (XTT) as an indicator, photocatalytic activity was determined from the degradation of stearic acid under UVA light, and bactericidal activity was assessed using a Gram-negative bacterium
under both UVA and fluorescent light (similar to what is found in a clinical environment). The 0.4% Zn,N:TiO
thin film demonstrated the highest formal quantum efficiency in degrading stearic acid (3.3 × 10
molecules·photon
), while the 1.0% Zn,N:TiO
film showed the highest bactericidal activity under both UVA and fluorescent light conditions (>3 log kill). The enhanced efficiency of the films was correlated with increased charge carrier lifetime, supported by transient absorption spectroscopy (TAS) measurements.
Hana Nůsková,
Marina V Serebryakova,
Anna Ferrer-Caelles,
Timo Sachsenheimer,
Christian Lüchtenborg,
Aubry K Miller,
Britta Brügger,
Larisa V Kordyukova,
Aurelio A Teleman
PMID: 34321466
DOI:
10.1038/s41467-021-24844-9
Abstract
Covalent attachment of C16:0 to proteins (palmitoylation) regulates protein function. Proteins are also S-acylated by other fatty acids including C18:0. Whether protein acylation with different fatty acids has different functional outcomes is not well studied. We show here that C18:0 (stearate) and C18:1 (oleate) compete with C16:0 to S-acylate Cys3 of GNAI proteins. C18:0 becomes desaturated so that C18:0 and C18:1 both cause S-oleoylation of GNAI. Exposure of cells to C16:0 or C18:0 shifts GNAI acylation towards palmitoylation or oleoylation, respectively. Oleoylation causes GNAI proteins to shift out of cell membrane detergent-resistant fractions where they potentiate EGFR signaling. Consequently, exposure of cells to C18:0 reduces recruitment of Gab1 to EGFR and reduces AKT activation. This provides a molecular mechanism for the anti-tumor effects of C18:0, uncovers a mechanistic link how metabolites affect cell signaling, and provides evidence that the identity of the fatty acid acylating a protein can have functional consequences.